![molecular formula C29H34O3 B14487573 {2,4-Bis[(octa-1,7-dien-3-yl)oxy]phenyl}(phenyl)methanone CAS No. 63422-64-0](/img/structure/B14487573.png)
{2,4-Bis[(octa-1,7-dien-3-yl)oxy]phenyl}(phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{2,4-Bis[(octa-1,7-dien-3-yl)oxy]phenyl}(phenyl)methanone is a complex organic compound with a molecular formula of C29H34O3 This compound is characterized by its unique structure, which includes two octa-1,7-dien-3-yloxy groups attached to a phenyl ring, and a phenylmethanone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {2,4-Bis[(octa-1,7-dien-3-yl)oxy]phenyl}(phenyl)methanone typically involves the reaction of 2,4-dihydroxybenzophenone with octa-1,7-dien-3-yl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
{2,4-Bis[(octa-1,7-dien-3-yl)oxy]phenyl}(phenyl)methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, where halogen atoms can be replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as bases in aprotic solvents like DMF or DMSO.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
{2,4-Bis[(octa-1,7-dien-3-yl)oxy]phenyl}(phenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of {2,4-Bis[(octa-1,7-dien-3-yl)oxy]phenyl}(phenyl)methanone involves its interaction with various molecular targets and pathways. The compound’s reactivity is largely influenced by the presence of the octa-1,7-dien-3-yloxy groups, which can undergo further chemical transformations. These transformations can lead to the formation of reactive intermediates that interact with biological macromolecules, potentially leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Linalool: A monoterpenoid with a similar octa-1,7-diene structure but with different functional groups.
2,4-Dihydroxybenzophenone: A precursor in the synthesis of {2,4-Bis[(octa-1,7-dien-3-yl)oxy]phenyl}(phenyl)methanone}.
Uniqueness
This compound is unique due to its dual octa-1,7-dien-3-yloxy groups attached to a phenyl ring, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
63422-64-0 |
|---|---|
Fórmula molecular |
C29H34O3 |
Peso molecular |
430.6 g/mol |
Nombre IUPAC |
[2,4-bis(octa-1,7-dien-3-yloxy)phenyl]-phenylmethanone |
InChI |
InChI=1S/C29H34O3/c1-5-9-12-18-24(7-3)31-26-20-21-27(29(30)23-16-14-11-15-17-23)28(22-26)32-25(8-4)19-13-10-6-2/h5-8,11,14-17,20-22,24-25H,1-4,9-10,12-13,18-19H2 |
Clave InChI |
QIFWGGTVJNCECU-UHFFFAOYSA-N |
SMILES canónico |
C=CCCCC(C=C)OC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)OC(CCCC=C)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


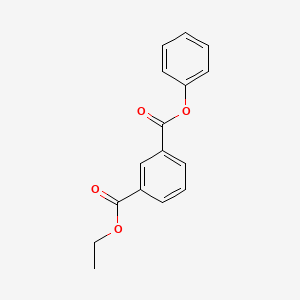
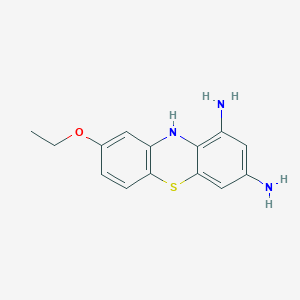
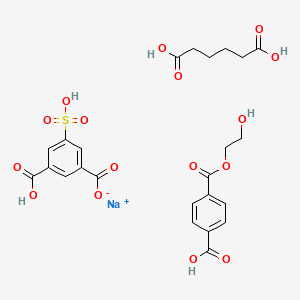
![[1-(Benzenesulfonyl)-1H-imidazol-2-yl]methanol](/img/structure/B14487515.png)


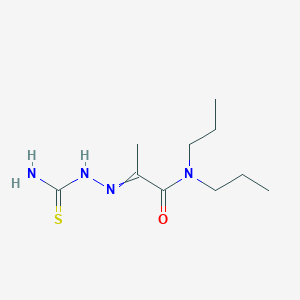
![4-[(3-Hydroxyphenyl)imino]cyclohexa-2,5-dien-1-one](/img/structure/B14487529.png)

![Prop-1-en-1-yl 4-[(E)-(4-ethoxyphenyl)diazenyl]benzoate](/img/structure/B14487550.png)
![N,N-Diethyl-N-[(nonyloxy)methyl]ethanaminium chloride](/img/structure/B14487562.png)
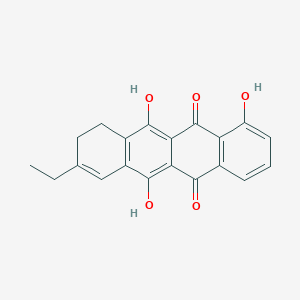

![O-Ethyl S-[2-(hexylsulfanyl)ethyl] cyclohexylphosphonothioate](/img/structure/B14487572.png)
